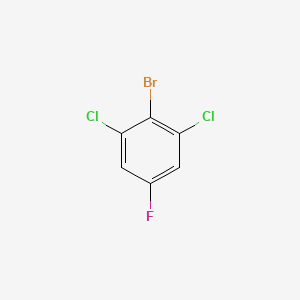

2-Bromo-1,3-dichloro-5-fluorobenzene

Descripción

Propiedades

IUPAC Name |

2-bromo-1,3-dichloro-5-fluorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2BrCl2F/c7-6-4(8)1-3(10)2-5(6)9/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSXAPJFZNJFFJS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1Cl)Br)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2BrCl2F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90611326 | |

| Record name | 2-Bromo-1,3-dichloro-5-fluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90611326 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.88 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

263333-82-0 | |

| Record name | 2-Bromo-1,3-dichloro-5-fluorobenzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0263333820 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Bromo-1,3-dichloro-5-fluorobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90611326 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-bromo-1,3-dichloro-5-fluorobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-Bromo-1,3-dichloro-5-fluorobenzene | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B738PS7GSP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Synthetic Methodologies for 2 Bromo 1,3 Dichloro 5 Fluorobenzene and Its Precursors

Strategies for Regioselective Halogenation of Benzene (B151609) Derivatives

Regioselective halogenation is crucial for the synthesis of specifically substituted aromatic compounds. The process involves the substitution of a hydrogen atom on the benzene ring with a halogen. numberanalytics.com This transformation proceeds via an electrophilic aromatic substitution (EAS) mechanism, where an electrophile attacks the electron-rich benzene ring. masterorganicchemistry.com The control of where the halogen is introduced (regioselectivity) is a key challenge, addressed through various strategic approaches.

Direct halogenation involves treating a benzene derivative with a halogen (Cl₂, Br₂) in the presence of a catalyst. chemguide.co.uk This method is effective for chlorination and bromination, typically employing a Lewis acid catalyst such as iron(III) chloride (FeCl₃) or iron(III) bromide (FeBr₃). numberanalytics.comquora.com The catalyst polarizes the halogen molecule, increasing its electrophilicity and facilitating the attack on the aromatic ring. masterorganicchemistry.comstudymind.co.uk

However, direct fluorination of aromatic compounds with elemental fluorine is highly exothermic and difficult to control. numberanalytics.comuobabylon.edu.iq Fluorine's extreme reactivity often leads to a mixture of products, including polyfluorinated compounds, or even the violent decomposition of the organic substrate. uobabylon.edu.iqacs.org Research into direct fluorination has explored using highly diluted fluorine gas or specialized reactors to manage the reaction's intensity. google.com Despite these efforts, direct fluorination is rarely the preferred method for synthesizing specific fluoroarenes in a laboratory or industrial setting due to its low selectivity and safety concerns. masterorganicchemistry.comchemistrysteps.com Consequently, indirect methods are overwhelmingly favored for the introduction of fluorine atoms onto an aromatic ring. uobabylon.edu.iq

A powerful and versatile strategy for the regioselective introduction of halogens onto an aromatic ring involves the use of aryl diazonium salts. wikipedia.orgnih.gov This indirect method begins with the diazotization of a primary aromatic amine (an aniline (B41778) derivative). The amine is treated with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid, at low temperatures (0–10 °C) to form a diazonium salt. geeksforgeeks.orglibretexts.org The resulting diazonium group (-N₂⁺) is an excellent leaving group (as N₂ gas), which can be replaced by a variety of nucleophiles, including halides. libretexts.org

The Sandmeyer reaction is a cornerstone of aromatic chemistry, used to synthesize aryl halides from aryl diazonium salts. wikipedia.orgbyjus.com Discovered by Traugott Sandmeyer in 1884, this reaction utilizes copper(I) salts, such as cuprous chloride (CuCl) or cuprous bromide (CuBr), as catalysts to replace the diazonium group with a chloride or bromide ion, respectively. wikipedia.orggeeksforgeeks.org The reaction is an example of a radical-nucleophilic aromatic substitution. wikipedia.org

The synthesis of 2-Bromo-1,3-dichloro-5-fluorobenzene or its precursors can be effectively achieved using this method. For instance, a common precursor, 3,5-dichloro-4-fluoroaniline, can be converted into the corresponding diazonium salt and subsequently treated with cuprous bromide in hydrobromic acid to yield the target compound. google.comgoogle.com The mechanism involves a single electron transfer from the copper(I) catalyst to the diazonium salt, which releases nitrogen gas and forms an aryl radical. byjus.com This radical then abstracts a halogen from the copper(II) halide, regenerating the copper(I) catalyst. wikipedia.org

| Reaction Step | Reagents | Intermediate/Product | Key Transformation |

| Diazotization | Aromatic Amine, NaNO₂, Strong Acid (e.g., H₂SO₄) | Aryl Diazonium Salt | Conversion of -NH₂ to -N₂⁺ |

| Sandmeyer (Chlorination) | Aryl Diazonium Salt, CuCl, HCl | Aryl Chloride | Replacement of -N₂⁺ with -Cl |

| Sandmeyer (Bromination) | Aryl Diazonium Salt, CuBr, HBr | Aryl Bromide | Replacement of -N₂⁺ with -Br |

This table summarizes the key stages and reagents in the Sandmeyer reaction for producing aryl chlorides and bromides.

For the introduction of fluorine, the Balz-Schiemann reaction is the classical and most reliable indirect method. wikipedia.orgnumberanalytics.com This reaction is conceptually similar to the Sandmeyer reaction but does not typically require a metal catalyst. wikipedia.org In the Schiemann reaction, the aryl diazonium salt is treated with a fluoroborate source, commonly tetrafluoroboric acid (HBF₄), to precipitate a stable diazonium tetrafluoroborate (B81430) salt. numberanalytics.comorganicreactions.org

This isolated salt is then gently heated, causing it to decompose. organicreactions.org The decomposition releases nitrogen gas and boron trifluoride (BF₃), leaving behind the desired aryl fluoride. numberanalytics.com The reaction is believed to proceed through an aryl cation intermediate. nih.gov The Schiemann reaction is highly valued for its ability to introduce fluorine with high regioselectivity, a feat that is challenging to achieve through direct methods. numberanalytics.com Innovations in this area include the use of other counterions like hexafluorophosphates (PF₆⁻) to potentially improve yields and the use of ionic liquids as solvents to enhance safety and simplify the procedure. wikipedia.orgresearchgate.net

| Reaction | Key Reagent | Intermediate | Product | Typical Conditions |

| Sandmeyer | Copper(I) Halide (CuCl, CuBr) | Aryl Radical | Aryl Chloride/Bromide | Aqueous solution, 25-100 °C |

| Schiemann | Tetrafluoroboric Acid (HBF₄) | Aryl Diazonium Tetrafluoroborate | Aryl Fluoride | Isolation of salt, then thermal decomposition |

This table provides a comparative overview of the Sandmeyer and Schiemann reactions for aryl halide synthesis.

Achieving high yield and selectivity in the synthesis of complex molecules like this compound is paramount. The optimization of reaction conditions is a critical aspect of synthetic design. For diazotization-based reactions, factors such as temperature, solvent, and the choice of catalyst can significantly influence the outcome. numberanalytics.com For example, a patented method for preparing 5-bromo-1,3-dichloro-2-fluorobenzene (B174838) utilizes a tubular diazotization reactor, which is reported to reduce side reactions and improve the final yield by ensuring more stable reaction conditions. google.comgoogle.com

The efficiency of halogenation reactions is profoundly affected by the choice of catalysts and reagents. chemicalbook.com In direct electrophilic halogenation, Lewis acids like FeCl₃ and AlCl₃ are essential for activating the halogen. numberanalytics.comchemguide.co.uk Their role is to polarize the X-X bond, generating a more potent electrophile (X⁺) that can be attacked by the benzene ring. masterorganicchemistry.comquora.com Without these catalysts, the reaction with benzene is typically very slow or does not occur at all. chemistrysteps.com

In Sandmeyer reactions, the copper(I) catalyst is central to the reaction's success. nih.gov The choice and concentration of the copper salt can impact reaction rates and yields. numberanalytics.com In some cases, a mixture of Cu(I) and Cu(II) salts has been shown to be effective. nih.gov Furthermore, recent advancements have demonstrated that palladium-catalyzed methods using N-halosuccinimides as the halogen source can achieve regioselective chlorination, bromination, and iodination of arene C-H bonds under mild conditions, offering alternative pathways that may provide complementary products to traditional electrophilic substitution. organic-chemistry.org The nature of the substituents already present on the aromatic ring also plays a significant role; electron-withdrawing groups can enhance the rate of Sandmeyer-type reactions, while electron-donating groups can have the opposite effect. nih.govnumberanalytics.com

Optimization of Reaction Conditions for Enhanced Yield and Selectivity

Minimization of Byproduct Formation

In the synthesis of halogenated aromatic compounds like this compound, minimizing byproduct formation is crucial for achieving high purity and yield, which is essential for its applications in the pharmaceutical and agrochemical industries. nbinno.comnbinno.com One significant challenge arises from the initial nitration steps used to produce precursors. For instance, the nitration of dichlorofluorobenzene can be unselective, resulting in a mixture of nitro isomers. google.com This lack of selectivity leads to lower yields of the desired intermediate and necessitates complex purification procedures, making the process less efficient and not ideal for industrial-scale manufacturing. google.com

Side reactions during the diazotization of aniline precursors, a key step in replacing an amino group with a halogen via the Sandmeyer reaction, are another major source of impurities. Common side reactions include unwanted coupling of the diazonium salt and its decomposition. google.com To address this, modern synthetic strategies focus on optimizing reaction conditions and employing advanced reactor technologies.

A notable advancement is the use of tubular reactors for the diazotization process. google.com This technology allows for continuous production, which offers several advantages over traditional batch methods. By feeding the ammonium (B1175870) salt and sodium nitrite solution simultaneously into the reactor, the reaction can be precisely controlled. google.com This method reduces the residence time of the reactants, thereby minimizing the opportunity for side reactions like coupling and decomposition to occur. google.com The improved stability of the diazonium salt intermediate in this process leads to a higher final yield and a purer product. google.com Furthermore, tubular reactors enhance safety, shorten reaction times, and are more energy-efficient, making them well-suited for industrial production. google.com The choice of reaction medium also plays a critical role; using sulfuric acid, for example, has been shown to improve the stability and yield of the diazonium salt intermediate. google.com

Another approach to cleaner synthesis involves avoiding difficult purification steps like silica (B1680970) gel chromatography, which is challenging to perform on a large scale. google.com By developing more selective reactions and optimizing processes to prevent byproduct formation from the outset, the need for such purification measures is reduced, leading to a more economical and industrially applicable manufacturing process. google.com

Synthesis of Key Precursors for this compound

The synthesis of this compound relies heavily on the availability of precisely substituted aniline intermediates. The arrangement of chloro, fluoro, and amino groups on the benzene ring is critical for the subsequent bromination and diazotization steps that lead to the final product.

Preparation of Dichloro-fluoroaniline Intermediates

Key precursors for the synthesis of this compound include various dichloro-fluoroaniline isomers. Commonly utilized starting materials are 2,4-dichloro-3-fluoro-aniline and 3,5-dichloro-4-fluoroaniline. google.comgoogle.com The synthesis of these intermediates is a multi-step process that typically begins with a halogenated benzene derivative.

A common and fundamental strategy for introducing an amino group onto an aromatic ring is through the nitration of a precursor followed by the reduction of the resulting nitro group.

In the context of synthesizing precursors for this compound, this strategy is applied to a di-chloro-fluoro-benzene starting material. For example, 2,4-dichloro-3-fluoro-aniline is synthesized from 1,3-dichloro-2-fluoro-benzene. The synthesis proceeds via the following steps:

Nitration : 1,3-dichloro-2-fluoro-benzene undergoes nitration to introduce a nitro group, forming 1,3-dichloro-2-fluoro-4-nitro-benzene. google.com However, this nitration step can be unselective, yielding a mixture of isomers, which presents a challenge for achieving high yields of the desired product. google.com

Reduction : The resulting 1,3-dichloro-2-fluoro-4-nitro-benzene is then subjected to a reduction reaction to convert the nitro group (-NO2) into an amino group (-NH2). google.com This reduction step yields the target precursor, 2,4-dichloro-3-fluoro-aniline. google.comwipo.int

Similarly, related aniline precursors can be synthesized using this methodology. For instance, p-fluoroaniline can be prepared by the hydrogenation of 3,5-dichloro-4-fluoronitrobenzene (B1581561) in an autoclave under the influence of a catalyst. google.com This process involves not only the reduction of the nitro group but also reductive dechlorination. google.com

The table below summarizes the nitration and reduction process for a key aniline intermediate.

| Starting Material | Intermediate | Final Aniline Precursor | Key Reactions |

| 1,3-dichloro-2-fluoro-benzene | 1,3-dichloro-2-fluoro-4-nitro-benzene | 2,4-dichloro-3-fluoro-aniline | Nitration, Reduction |

Once the appropriate dichloro-fluoroaniline intermediate is obtained, the next key step in some synthetic pathways is the regioselective introduction of a bromine atom. google.com This is typically achieved through electrophilic aromatic substitution, specifically bromination.

For the synthesis of this compound starting from 2,4-dichloro-3-fluoro-aniline, the aniline is brominated to produce 6-bromo-2,4-dichloro-3-fluoro-aniline. google.comwipo.int This brominated aniline then serves as the direct precursor for the final product.

A variety of brominating agents can be employed for this transformation, including:

Bromine (Br₂)

N-bromosuccinimide (NBS) google.com

Dimethyldibromohydantoin (DBDMH) google.com

Dibromoisocyanuric acid (DBI) google.com

Phenyltrimethylammonium tribromide google.com

Copper(II) bromide google.com

The choice of brominating agent and reaction conditions is critical to ensure that bromination occurs at the desired position on the aromatic ring, ortho to the fluorine atom and para to the amino group.

Advanced Synthetic Routes to Halogenated Phenols and Ethers

While aniline-based routes are predominant for this compound, halogenated phenols and ethers are crucial scaffolds in organic synthesis and represent potential alternative precursors for various complex halogenated molecules. researchgate.net Advanced methodologies for their synthesis focus on efficiency, selectivity, and the use of readily available starting materials.

One modern approach involves the direct C-H functionalization of phenols. For example, a cationic Ruthenium-H complex can catalyze the dehydrative C-H alkylation of phenols with alcohols, leading to ortho-substituted phenol (B47542) products. acs.org This method is advantageous as it uses inexpensive materials and releases only water as a byproduct. acs.org

Another key strategy for synthesizing ethers is the Williamson ether synthesis. This method involves reacting an alcohol with a reactive metal like sodium to form an alkoxide, which then acts as a nucleophile and reacts with a haloalkane to form the ether. youtube.com This classic reaction remains a staple for preparing a wide range of ethers.

The table below outlines common methods for the synthesis of substituted phenols and ethers.

| Product Type | Synthetic Method | Reactants | Key Features |

| Substituted Phenols | Dehydrative C-H Alkylation | Phenols, Alcohols | Catalyzed by Ru-H complex; water is the only byproduct. acs.org |

| Ethers | Williamson Ether Synthesis | Alcohol, Sodium, Haloalkane | Formation of an alkoxide intermediate. youtube.com |

Novel Synthetic Approaches and Green Chemistry Considerations

Recent developments in the synthesis of this compound and its precursors have focused on improving efficiency, safety, and environmental friendliness, in line with the principles of green chemistry.

A significant innovation is the adoption of continuous flow technology, specifically tubular reactors, for diazotization reactions. google.com This approach marks a departure from traditional batch processing and offers substantial benefits. The precise control over reaction parameters in a tubular reactor minimizes the formation of byproducts, leading to higher yields and product purity. google.com This method is also inherently safer, more energy-efficient, and more suitable for large-scale industrial production. google.com

The Sandmeyer reaction, a cornerstone for converting anilines to aryl halides, is a common method used in the synthesis of this compound. One documented procedure involves the diazotization of 5-bromo-3-chloro-2-fluoroaniline (B1380735) using hydrochloric acid and sodium nitrite, followed by a reaction with cuprous chloride in hydrochloric acid to yield the final product with a purity of 99.8% and a yield of 83.1%. chemicalbook.com

The table below details a specific Sandmeyer reaction for synthesizing the target compound.

| Starting Material | Reagents | Temperature | Yield | Purity |

| 5-bromo-3-chloro-2-fluoroaniline | 1. HCl, NaNO₂, water2. CuCl, HCl | 1. 10°C2. 50°C | 83.1% | 99.8% |

Data sourced from ChemicalBook. chemicalbook.com

These modern approaches highlight a trend towards creating more economical and industrially viable manufacturing processes that reduce waste and improve safety and efficiency. google.com

Photoredox Catalysis in Halogenated Arene Synthesis

Visible-light photoredox catalysis has emerged as a powerful and sustainable tool for organic synthesis, enabling the formation of halogenated arenes under exceptionally mild conditions. This strategy utilizes a photocatalyst that, upon absorbing light, can initiate single-electron transfer (SET) processes with organic substrates to generate highly reactive radical intermediates. rsc.orgethz.ch This approach circumvents the need for harsh reagents and high temperatures often associated with classical halogenation methods.

The general mechanism involves the excitation of a photocatalyst (PC) by visible light to a higher energy state (PC*). This excited state is both a more potent oxidant and reductant than the ground state, allowing it to engage in SET with a suitable substrate. For the halogenation of arenes, this can involve the generation of a halogen radical from a halogen source or the formation of an aryl radical from the arene precursor, which then reacts with a halogenating agent. nih.gov This radical-based pathway allows for unique C–H functionalizations that are often difficult to achieve through conventional means. rsc.orgacs.org

A variety of photocatalysts, including ruthenium and iridium complexes as well as organic dyes, have been successfully employed. ethz.ch The choice of catalyst, solvent, and halogen source is crucial for optimizing reaction efficiency and selectivity. For instance, N-halosuccinimides (NCS, NBS, NIS) are common halogen sources in these transformations. The ability to functionalize electron-rich and electron-neutral aromatic compounds makes this method highly versatile for synthesizing complex molecules. nih.gov

Table 1: Key Features of Photoredox Catalysis in Arene Halogenation

| Feature | Description | Relevance to Halogenated Arene Synthesis |

|---|---|---|

| Activation Method | Visible light absorption by a photocatalyst initiates single-electron transfer (SET). | Avoids harsh thermal conditions, enabling reactions at ambient temperature. |

| Reaction Intermediates | Primarily involves the generation of radical species (e.g., aryl or halogen radicals). | Allows for novel C-H functionalization pathways and unique selectivities. |

| Catalysts | Transition metal complexes (e.g., Ru(bpy)₃²⁺, Ir(ppy)₃) and organic dyes. | Catalyst properties can be tuned to match the redox potentials of specific substrates. |

| Conditions | Typically mild, often at room temperature and under neutral pH. | High functional group tolerance; suitable for late-stage functionalization of complex molecules. |

| Advantages | High selectivity, energy efficiency, use of catalytic reagents, sustainable energy source. | Provides precise control over the introduction of halogens onto an aromatic ring. |

Flow Chemistry and Continuous Processing for Scalable Production

Flow chemistry, or continuous processing, represents a paradigm shift in the synthesis of chemicals, offering significant advantages in safety, efficiency, and scalability, particularly for hazardous reactions like halogenation. softecks.inrsc.org In a flow system, reagents are pumped through a network of tubes or microreactors where they mix and react. beilstein-journals.org This setup allows for precise control over reaction parameters such as temperature, pressure, and residence time. softecks.in

One of the primary benefits of continuous flow technology is the enhanced safety when handling highly reactive and toxic reagents like elemental halogens (e.g., Cl₂, Br₂) or hydrogen halides (HX). softecks.inresearchgate.net The small internal volume of the reactor ensures that only a minimal amount of hazardous material is present at any given moment, drastically reducing the risks associated with exotherms, pressure buildup, or accidental release. rsc.orgresearchgate.net The high surface-area-to-volume ratio in microreactors facilitates superior heat transfer, allowing for the rapid dissipation of heat from highly exothermic halogenation reactions and preventing the formation of hotspots that can lead to side products or runaway reactions. softecks.inscispace.com

This level of control leads to improved reaction selectivity and higher yields compared to traditional batch processes. scispace.com Furthermore, flow systems are inherently more scalable. Instead of redesigning large-scale reactors, production can be increased by simply running the system for a longer duration or by operating multiple reactors in parallel ("scaling-out"). This modularity makes it an ideal technology for producing fine chemicals and pharmaceutical intermediates, where demand can fluctuate. beilstein-journals.org The ability to integrate in-line purification and analysis tools further streamlines the manufacturing process, moving towards automated and more efficient chemical production. beilstein-journals.org

Table 2: Comparison of Batch vs. Continuous Flow Processing for Arene Halogenation

| Parameter | Batch Processing | Continuous Flow Processing |

|---|---|---|

| Safety | Higher risk due to large volumes of hazardous reagents and potential for thermal runaways. | Significantly enhanced safety due to small reactor volumes and superior heat control. softecks.in |

| Heat Transfer | Inefficient, leading to temperature gradients and potential for side reactions. | Excellent heat transfer prevents hotspots and improves selectivity. softecks.in |

| Process Control | Limited control over mixing and residence time, especially at scale. | Precise control over stoichiometry, mixing, temperature, and residence time. researchgate.net |

| Scalability | Challenging; requires complete process redesign for different scales. | Easily scalable by extending operational time or numbering-up reactors. |

| Reagent Handling | Difficult for toxic gases (e.g., Cl₂) and highly reactive substances. | Enables safe and accurate dosing of hazardous gas and liquid reagents. rsc.org |

| Efficiency & Yield | Often lower due to selectivity issues and side product formation. | Typically higher yields and improved selectivity due to optimized reaction conditions. scispace.com |

Enzymatic and Biocatalytic Synthesis of Halogenated Compounds

Biocatalysis offers a green and highly selective alternative for the synthesis of halogenated compounds. acs.org Nature has evolved a diverse array of halogenating enzymes that can install halogen atoms onto organic molecules with remarkable precision, often under mild, aqueous conditions. acs.orgnih.gov This enzymatic approach is a powerful tool for creating complex halogenated arenes, avoiding the use of toxic reagents and the formation of unwanted byproducts that can plague traditional chemical methods. acs.org

The most well-studied halogenating enzymes are the haloperoxidases and the flavin-dependent halogenases (FDHs). nih.govmdpi.com

Haloperoxidases utilize hydrogen peroxide to oxidize a halide ion (Cl⁻, Br⁻, I⁻) to generate a reactive electrophilic halogenating species, often described as a hypohalous acid equivalent. rsc.orgtandfonline.com While powerful, these enzymes can sometimes lack regioselectivity because the reactive species may diffuse from the active site before reacting with the substrate. rsc.orgtandfonline.com

Flavin-dependent halogenases (FDHs) represent a more advanced class of halogenating enzymes. They use flavin adenine (B156593) dinucleotide (FAD), oxygen, and a halide salt to regioselectively halogenate electron-rich aromatic compounds, such as tryptophan or pyrrole (B145914) derivatives. nih.govmdpi.comresearchgate.net FDHs offer superior control, as the halogenation reaction occurs within the enzyme's active site, ensuring high site-selectivity. researchgate.net

The primary advantage of enzymatic halogenation is its unparalleled selectivity (chemo-, regio-, and stereoselectivity). acs.org Enzymes can distinguish between different positions on an aromatic ring, leading to the formation of a single isomer where a chemical synthesis might produce a mixture. researchgate.net However, the industrial application of halogenases faces challenges, including limited enzyme stability, a narrow substrate scope for some enzymes, and the need for expensive cofactors. acs.orgmdpi.com Ongoing research in enzyme engineering and directed evolution aims to overcome these limitations by creating more robust and versatile biocatalysts for the synthesis of valuable halogenated intermediates. acs.org

Table 3: Overview of Major Halogenating Enzyme Classes

| Enzyme Class | Cofactor(s) / Co-substrate | Mechanism | Substrate Scope | Selectivity |

|---|---|---|---|---|

| Heme-dependent Haloperoxidases | Heme, H₂O₂ | Generates a diffusible hypohalous acid equivalent for electrophilic halogenation. tandfonline.com | Electron-rich arenes (e.g., phenols). rsc.org | Often low regioselectivity due to diffusible intermediate. tandfonline.com |

| Vanadium-dependent Haloperoxidases | Vanadate, H₂O₂ | Similar to heme-dependent HPOs, generates an electrophilic halogenating agent. | Activated aromatic compounds. | Generally lacks enzyme-controlled regioselectivity. rsc.org |

| Flavin-dependent Halogenases (FDHs) | FAD, O₂, NAD(P)H | Electrophilic halogenation occurs within the enzyme active site. nih.gov | Primarily electron-rich (hetero)aromatics like tryptophan and derivatives. mdpi.com | High, catalyst-controlled regioselectivity. researchgate.net |

Reaction Mechanisms and Mechanistic Investigations of 2 Bromo 1,3 Dichloro 5 Fluorobenzene

Nucleophilic Aromatic Substitution (SNAr) Pathways of Halogenated Benzenespressbooks.pubwikipedia.org

Nucleophilic aromatic substitution (SNAr) is a critical reaction pathway for highly halogenated aromatic compounds like 2-bromo-1,3-dichloro-5-fluorobenzene. byjus.com This reaction proceeds via a mechanism distinct from the SN1 and SN2 reactions typical of aliphatic compounds. byjus.comwikipedia.org The SNAr pathway involves a two-step addition-elimination mechanism. pressbooks.publibretexts.org In the first, rate-determining step, a nucleophile attacks the carbon atom bearing a leaving group, leading to the formation of a negatively charged intermediate. pressbooks.pubyoutube.com The aromaticity of the ring is restored in the second, faster step, with the expulsion of the leaving group. wikipedia.org The presence of electron-withdrawing groups on the aromatic ring is crucial for activating it towards nucleophilic attack. byjus.comwikipedia.orgpressbooks.pub

In the context of this compound, all four halogen substituents act as electron-withdrawing groups through their inductive effects, thereby activating the benzene (B151609) ring for nucleophilic attack. A key aspect of SNAr reactions involving halogenated benzenes is the relative reactivity of the halogens as leaving groups. Contrary to the trend observed in SN2 reactions, the leaving group ability in SNAr follows the order: F > Cl ≈ Br > I. wikipedia.org

This inverted order is because the rate-determining step is the initial attack of the nucleophile, which breaks the ring's aromaticity, rather than the subsequent loss of the halide. wikipedia.org The high electronegativity of fluorine makes the carbon atom it is attached to more electrophilic and thus more susceptible to nucleophilic attack. youtube.com Therefore, in a reaction involving this compound, the fluorine atom is the most likely halogen to be displaced by a strong nucleophile, followed by the chlorine atoms, with the bromine atom being the least likely to act as a leaving group under typical SNAr conditions.

Table 1: Relative Reactivity of Halogens as Leaving Groups in SNAr Reactions

| Halogen | Electronegativity | Leaving Group Ability in SNAr |

|---|---|---|

| F | 3.98 | Highest |

| Cl | 3.16 | Intermediate |

| Br | 2.96 | Intermediate |

| I | 2.66 | Lowest |

This interactive table summarizes the leaving group trend in SNAr reactions, which is dictated by the electronegativity of the halogen.

The key intermediate formed during an SNAr reaction is a resonance-stabilized carbanion known as a Meisenheimer complex. libretexts.orgwikipedia.org This complex results from the addition of the nucleophile to the aromatic ring, which disrupts the aromatic system and creates a tetrahedral sp3-hybridized carbon at the site of attack. libretexts.org

Stereoelectronic effects refer to the influence of the spatial arrangement of atoms and orbitals on the reactivity and stability of a molecule. In SNAr reactions of polyhalogenated benzenes, these effects are integral to understanding the stability of the Meisenheimer intermediate. The transition from a planar, sp2-hybridized carbon in the starting material to a tetrahedral, sp3-hybridized carbon in the Meisenheimer complex involves a significant geometric change. libretexts.org

The electronic effects of the halogen substituents are paramount. Their strong inductive electron withdrawal stabilizes the developing negative charge on the ring in the transition state leading to the Meisenheimer complex. The positioning of these halogens relative to the site of attack influences the degree of stabilization. For the intermediate to be stabilized, the electron-withdrawing groups must be able to effectively delocalize the anionic charge, a condition that is met in this compound regardless of which halogen is targeted for substitution. The solvent can also play a role, with polar aprotic solvents often facilitating SNAr reactions by solvating the cation of the nucleophilic reagent without strongly hydrogen-bonding to the nucleophile itself, thus preserving its reactivity. nih.gov

Electrophilic Aromatic Substitution (EAS) of Polyhalogenated Systems

While activated for nucleophilic substitution, the benzene ring of this compound is strongly deactivated towards Electrophilic Aromatic Substitution (EAS) reactions. libretexts.org EAS involves the replacement of an atom, typically hydrogen, on an aromatic ring with an electrophile. wikipedia.org The high electronegativity of the four halogen atoms withdraws electron density from the ring, making it less nucleophilic and therefore less reactive towards electrophiles. chemistrytalk.org

In an EAS reaction, existing substituents on the benzene ring direct the position of the incoming electrophile. Halogens are a unique class of substituents; they are deactivating due to their strong electron-withdrawing inductive effect, yet they are ortho-, para- directors. libretexts.orgmasterorganicchemistry.com This directing effect is attributed to the ability of their lone pairs of electrons to stabilize the cationic intermediate (known as a sigma complex or Wheland intermediate) via resonance, particularly when the electrophile adds to the ortho or para positions. masterorganicchemistry.com

For this compound, the only available positions for substitution are C4 and C6. The regioselectivity of an EAS reaction will be determined by the cumulative directing effects of the four halogens.

Fluorine (at C5): Directs ortho to C4 and C6.

Chlorine (at C1): Directs ortho to C6 and para to C4.

Chlorine (at C3): Directs ortho to C4 and para to C6.

Bromine (at C2): Directs para to C6.

All substituents direct incoming electrophiles to the two available positions. The ultimate regioselectivity would likely be a mixture of products, with the precise ratio depending on a subtle interplay between the electronic effects of the different halogens and steric hindrance. The C4 position is flanked by a chlorine and a fluorine atom, while the C6 position is flanked by a chlorine and a bromine atom. Steric hindrance at the C6 position might be slightly greater due to the larger size of the bromine atom compared to the fluorine atom, potentially favoring substitution at C4.

Table 2: Directing Effects of Halogens in this compound for EAS

| Substituent | Position | Directing Effect | Target Position(s) |

|---|---|---|---|

| Chlorine | C1 | ortho, para | C6, C4 |

| Bromine | C2 | ortho, para | (C3 occupied), C6 |

| Chlorine | C3 | ortho, para | C4, C6 |

| Fluorine | C5 | ortho, para | C4, C6 |

This interactive table shows the positions where each halogen substituent directs an incoming electrophile.

Due to the strong deactivation of the ring by the four halogen substituents, EAS reactions on this compound require harsh conditions and the use of a catalyst to generate a highly reactive electrophile. libretexts.org Lewis acids are commonly employed as catalysts in reactions like halogenation or Friedel-Crafts alkylation/acylation. pressbooks.pubwikipedia.org

In aromatic halogenation, for example, a Lewis acid such as iron(III) bromide (FeBr₃) or aluminum chloride (AlCl₃) is used to activate the halogen (e.g., Br₂ or Cl₂). pressbooks.publibretexts.orgquora.com The Lewis acid coordinates to one of the halogen atoms, polarizing the halogen-halogen bond and creating a much stronger electrophile (e.g., a "Br⁺" equivalent). libretexts.orgmasterorganicchemistry.com This highly reactive species is then able to attack the electron-deficient aromatic ring, leading to the formation of the sigma complex intermediate. masterorganicchemistry.com Without the Lewis acid catalyst, the electrophile is generally not potent enough to react with a heavily deactivated ring system. pressbooks.publibretexts.org

Cross-Coupling Reactions Involving this compound

Cross-coupling reactions are fundamental in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. For polyhalogenated substrates like this compound, the key challenge and opportunity lie in achieving chemoselectivity, enabling the sequential functionalization of the aromatic ring.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Heck, Sonogashira)

Palladium catalysts are highly effective for activating aryl halides. In the case of this compound, the significant difference in bond dissociation energies between C-Br and C-Cl bonds allows for selective coupling at the C-Br position.

The general order of reactivity for aryl halides in these reactions is I > Br > OTf > Cl > F. researchgate.net This inherent reactivity difference is the basis for the selective functionalization of the bromine-substituted carbon on the this compound ring.

Suzuki-Miyaura Reaction : This reaction couples the aryl halide with an organoboron reagent, such as a boronic acid, to form a biaryl compound. libretexts.orgyonedalabs.com

Heck Reaction : This reaction involves the coupling of the aryl halide with an alkene to form a substituted alkene. mdpi.comorganic-chemistry.org

Sonogashira Reaction : This reaction couples the aryl halide with a terminal alkyne, typically requiring both palladium and copper catalysts.

Mechanistic Cycles and Rate-Determining Steps

The catalytic cycles for these palladium-catalyzed reactions share three fundamental steps: oxidative addition, transmetalation (for Suzuki-Miyaura) or migratory insertion (for Heck), and reductive elimination. researchgate.net

Oxidative Addition : The cycle begins with the oxidative addition of the aryl halide to a low-valent palladium(0) complex. yonedalabs.com For this compound, this step occurs selectively at the C-Br bond. This step is often the rate-determining step, particularly for less reactive aryl halides like aryl chlorides. mdpi.com However, for more reactive aryl bromides, other steps can become rate-limiting. researchgate.net The catalytically active species is typically a 12-electron monoligated palladium complex, PdL, rather than the 14-electron PdL2 complex. researchgate.net

Transmetalation (Suzuki-Miyaura) : An organoboron compound, activated by a base, transfers its organic group to the palladium(II) center, displacing the halide. libretexts.org

Migratory Insertion (Heck) : The alkene coordinates to the palladium(II) complex, followed by insertion of the alkene into the palladium-carbon bond. libretexts.org The regioselectivity of this step can be influenced by steric and electronic factors. libretexts.org

Reductive Elimination : The final step involves the formation of the new carbon-carbon bond as the coupled product is eliminated from the palladium center, regenerating the palladium(0) catalyst which can then re-enter the cycle. yonedalabs.com

Table 1: Key Steps in Palladium-Catalyzed Cross-Coupling Reactions

| Step | Suzuki-Miyaura Reaction | Heck Reaction | Sonogashira Reaction |

| Catalyst Activation | Pd(0)Ln | Pd(0)Ln | Pd(0)Ln and Cu(I) |

| Step 1 | Oxidative Addition of Ar-Br | Oxidative Addition of Ar-Br | Oxidative Addition of Ar-Br |

| Intermediate | Ar-Pd(II)-Br(L)n | Ar-Pd(II)-Br(L)n | Ar-Pd(II)-Br(L)n |

| Step 2 | Transmetalation with R-B(OR)2 | Alkene Coordination & Migratory Insertion | Transmetalation with Cu-acetylide |

| Step 3 | Reductive Elimination | β-Hydride Elimination | Reductive Elimination |

| Product | Ar-R | Ar-alkene | Ar-alkyne |

Ligand Effects on Catalytic Activity and Selectivity

Ligands play a crucial role in stabilizing the palladium catalyst and modulating its reactivity and selectivity. Bulky, electron-rich phosphine (B1218219) ligands are often required for coupling less reactive aryl halides because they promote the oxidative addition step. mdpi.com

In the context of polyhalogenated substrates like this compound, ligand choice is critical for controlling selectivity between mono- and poly-functionalization. nih.gov After the initial coupling at the C-Br bond, the palladium catalyst can remain associated with the product's π-system. nih.gov The selectivity for mono-arylation versus di-arylation (at a C-Cl bond) depends on the relative rates of catalyst dissociation from the mono-coupled product versus a second oxidative addition. nih.gov

Bulky ligands can sterically hinder the approach of the palladium complex for a second oxidative addition, thus favoring mono-functionalization. nih.govacs.org Conversely, less bulky ligands might allow for a subsequent oxidative addition at a C-Cl bond, leading to di-substituted products, although this requires more forcing conditions. The use of specific additives or coordinating solvents can also help displace the catalyst from the product, suppressing overfunctionalization. nih.gov

Nickel-Catalyzed Cross-Coupling Reactions

Nickel catalysts offer a cost-effective alternative to palladium and can exhibit different reactivity and selectivity profiles. Nickel is particularly effective at activating stronger bonds, including C-Cl and C-F bonds, that are often challenging for palladium catalysts. beilstein-journals.orgresearchgate.net

While selective C-Br activation is still expected with this compound using nickel catalysts, the conditions can be tailored to activate C-Cl bonds. Mechanistic studies suggest that nickel-catalyzed reactions can also proceed through radical pathways, in addition to the classic oxidative addition/reductive elimination cycle. nih.gov For C-F bond activation, the mechanism is thought to involve the formation of a nickelacyclopropane intermediate followed by β-fluorine elimination, rather than direct oxidative addition. researchgate.net

Radical Reactions and Single-Electron Transfer Processes

Beyond traditional two-electron pathways, reactions involving radical intermediates, often initiated by single-electron transfer (SET), provide alternative routes for functionalizing aryl halides. numberanalytics.com

Photochemical Activation of Halogenated Aromatics

Photochemical methods can initiate reactions by exciting the aryl halide, making it more susceptible to electron transfer. Upon irradiation, an aryl halide can accept an electron from a donor to form a radical anion. This intermediate can then fragment, cleaving the carbon-halogen bond to produce an aryl radical and a halide anion. organic-chemistry.orgrsc.org

This process is particularly relevant for activating the stronger C-Cl and C-F bonds. The generated aryl radical from this compound can then participate in various C-C bond-forming reactions. rsc.orgresearchgate.net The SET process can be initiated by various means, including photoinduced catalysts, electrochemical methods, or strong chemical reductants. numberanalytics.comorganic-chemistry.orgrsc.org These radical-based methods can offer complementary reactivity to traditional transition-metal-catalyzed cross-coupling reactions.

Generation and Reactivity of Aryl Radicals

The generation of the 2,6-dichloro-4-fluorophenyl radical from this compound would typically involve the homolytic cleavage of the carbon-bromine bond. This can be achieved through several established methods for aryl radical generation, although specific conditions and efficiencies for this particular compound are not readily found.

Methods of Generation:

Classical methods for generating aryl radicals from aryl bromides often employ radical initiators and a hydrogen-atom donor. nih.gov One of the most common systems involves the use of tributyltin hydride (Bu₃SnH) in the presence of an initiator like azobisisobutyronitrile (AIBN). researchgate.net The process is initiated by the thermal decomposition of AIBN to generate a radical, which then abstracts a hydrogen atom from Bu₃SnH to produce the tributyltin radical (Bu₃Sn•). This radical subsequently abstracts the bromine atom from this compound to form the desired 2,6-dichloro-4-fluorophenyl radical and tributyltin bromide.

Photochemical methods offer an alternative route to aryl radicals. nih.gov Direct photolysis with UV light can induce homolysis of the C-Br bond. More commonly, photosensitizers are used in photoredox catalysis to generate radicals under milder, visible-light irradiation. nih.gov These processes often involve single-electron transfer (SET) to the aryl halide, leading to the formation of a radical anion that fragments to release the aryl radical and a bromide ion.

Sonolysis, the use of ultrasound, can also promote the homolytic cleavage of the C-Br bond through the high temperatures and pressures generated during acoustic cavitation. However, specific applications of this method to polychlorinated bromobenzenes are not widely reported.

The table below summarizes potential methods for the generation of the 2,6-dichloro-4-fluorophenyl radical.

| Generation Method | Reagents/Conditions | Proposed Intermediate |

| Tin Hydride Method | Bu₃SnH, AIBN, heat | 2,6-dichloro-4-fluorophenyl radical |

| Photoredox Catalysis | Photosensitizer, light, electron donor | Radical anion of this compound |

| Direct Photolysis | UV light | 2,6-dichloro-4-fluorophenyl radical |

Reactivity of the 2,6-dichloro-4-fluorophenyl Radical:

Once generated, the 2,6-dichloro-4-fluorophenyl radical is a highly reactive species that can undergo several types of reactions. Its reactivity will be influenced by the presence of the two ortho-chlorine atoms, which can exert steric and electronic effects.

Hydrogen Atom Abstraction: In the presence of a suitable hydrogen donor, such as Bu₃SnH or other solvents, the aryl radical can abstract a hydrogen atom to form 1,3-dichloro-5-fluorobenzene. This is often a competing and sometimes the major reaction pathway. researchgate.net

Addition to Multiple Bonds: The 2,6-dichloro-4-fluorophenyl radical can add to the double or triple bonds of alkenes and alkynes. This addition reaction forms a new carbon-carbon bond and generates a new radical intermediate, which can then undergo further reactions.

Intramolecular Cyclization: If the this compound precursor is appropriately substituted with a side chain containing a multiple bond (e.g., an alkenyl or alkynyl group) at an adjacent position (which is not the case for the parent compound but for its derivatives), the generated aryl radical can undergo intramolecular cyclization. This is a powerful method for the construction of fused ring systems. The regioselectivity of the cyclization (e.g., 5-exo vs. 6-endo) would be governed by Baldwin's rules and the specific structure of the substrate.

Homolytic Aromatic Substitution (S_HAr): The aryl radical can add to an aromatic ring to form a cyclohexadienyl radical intermediate. Subsequent loss of a hydrogen atom from this intermediate rearomatizes the ring, resulting in the formation of a biaryl compound.

The following table outlines the expected reactivity of the 2,6-dichloro-4-fluorophenyl radical.

| Reaction Type | Reactant | Potential Product(s) |

| Hydrogen Abstraction | Hydrogen donor (e.g., Bu₃SnH) | 1,3-dichloro-5-fluorobenzene |

| Addition to Alkene | R-CH=CH₂ | 1-(2,6-dichloro-4-fluorophenyl)-2-(R)-ethyl radical |

| Intramolecular Cyclization | Derivative with ortho-alkenyl side chain | Fused heterocyclic or carbocyclic compound |

| Homolytic Aromatic Substitution | Benzene | 2,6-dichloro-4-fluorobiphenyl |

Mechanistic investigations into the radical reactions of polychlorinated aromatic compounds often involve computational studies to determine the stability and reactivity of the radical intermediates, as well as spectroscopic techniques like Electron Paramagnetic Resonance (EPR) to directly observe the radical species. However, such specific studies for the 2,6-dichloro-4-fluorophenyl radical are not prominent in the available scientific literature.

Advanced Spectroscopic and Computational Characterization of 2 Bromo 1,3 Dichloro 5 Fluorobenzene

Spectroscopic Analysis of Molecular Structure

Spectroscopic methods are indispensable for the precise characterization of 2-Bromo-1,3-dichloro-5-fluorobenzene, offering a window into its electronic and conformational properties.

¹H NMR: The proton NMR spectrum of this compound is anticipated to be relatively simple, showing signals for the two aromatic protons. The chemical shifts of these protons are influenced by the electronegativity and position of the halogen substituents. The electron-withdrawing nature of the chlorine, bromine, and fluorine atoms would deshield the aromatic protons, causing their signals to appear at a lower field (higher ppm values) compared to unsubstituted benzene (B151609). The precise chemical shifts and coupling patterns would depend on the specific electronic environment created by the surrounding halogens.

¹³C NMR: The carbon-13 NMR spectrum would display six distinct signals, one for each carbon atom in the benzene ring, due to the molecule's asymmetry. The chemical shifts of the carbon atoms are significantly affected by the attached halogens. Carbons bonded directly to the halogens (C-Br, C-Cl, C-F) would exhibit characteristic chemical shifts. The carbon attached to fluorine would show a large downfield shift due to fluorine's high electronegativity. The carbons bonded to chlorine and bromine would also be deshielded. The remaining carbon atoms would have shifts influenced by the cumulative inductive and resonance effects of all the halogen substituents.

Fluorine-19 (¹⁹F) NMR spectroscopy is a highly sensitive technique for characterizing fluorine-containing compounds due to the 100% natural abundance and high gyromagnetic ratio of the ¹⁹F nucleus. wikipedia.org The ¹⁹F NMR spectrum of this compound would exhibit a single resonance for the fluorine atom. The chemical shift of this signal provides information about the local electronic environment of the fluorine atom. thermofisher.comazom.com The presence of other halogens on the benzene ring influences the shielding of the fluorine nucleus, which in turn affects its chemical shift. azom.com Spin-spin coupling between the fluorine nucleus and the adjacent protons would result in a splitting of the ¹⁹F signal, providing further structural information. wikipedia.org

The vibrational spectra of halogenated benzenes are characterized by several key modes of the benzene ring, with their frequencies influenced by the mass and electronic effects of the halogen substituents.

C-H Vibrations: The C-H stretching vibrations in aromatic rings typically appear in the region of 3100-3000 cm⁻¹. For 2-chloro-1,3-dibromo-5-fluorobenzene, these modes have been observed at 3072 cm⁻¹ in the IR spectrum and at 3106 and 3074 cm⁻¹ in the Raman spectrum. Similar frequencies would be expected for this compound.

C-C Vibrations: The stretching vibrations of the carbon-carbon bonds within the benzene ring usually occur in the 1600-1400 cm⁻¹ range. The substitution pattern and the nature of the substituents affect the exact frequencies of these modes.

C-Halogen Vibrations: The vibrations involving the carbon-halogen bonds are found at lower frequencies. The C-F stretching vibration is typically observed in the 1350-1150 cm⁻¹ region. The C-Cl stretching modes are generally found between 800 and 600 cm⁻¹, while the C-Br stretching vibrations appear at even lower frequencies, typically in the 600-500 cm⁻¹ range.

Ring Breathing Modes: A characteristic vibration of the benzene ring is the "ring breathing" mode, which involves the symmetric expansion and contraction of the ring. For monosubstituted benzenes, this mode is often observed around 1000 cm⁻¹. nih.gov The frequency of this mode is sensitive to the nature of the substituents. nih.gov

The table below summarizes the expected characteristic vibrational modes for a halogenated benzene derivative, based on the data from the analogous compound 2-chloro-1,3-dibromo-5-fluorobenzene.

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) |

| C-H Stretching | 3100 - 3000 |

| C-C Stretching | 1600 - 1400 |

| C-F Stretching | 1350 - 1150 |

| C-Cl Stretching | 800 - 600 |

| C-Br Stretching | 600 - 500 |

| Ring Breathing | ~1000 |

Vibrational Spectroscopy: FT-IR and FT-Raman Studies

Interpretation of Spectral Data for Structural Features

¹H NMR Spectroscopy: The molecule contains two aromatic protons. Due to the asymmetrical substitution pattern, these protons are in different chemical environments and would be expected to appear as distinct signals in the aromatic region of the spectrum. The coupling between them (meta-coupling) would result in a doublet for each proton. Further coupling to the fluorine atom would introduce additional splitting, resulting in a doublet of doublets for each proton.

¹³C NMR Spectroscopy: Six distinct signals would be expected in the broadband-decoupled ¹³C NMR spectrum, corresponding to the six unique carbon atoms of the benzene ring. The chemical shifts would be significantly influenced by the attached halogens. Carbons bonded to the electronegative chlorine and fluorine atoms would be deshielded and appear at a lower field, while the carbon bonded to bromine would also show a characteristic shift.

¹⁹F NMR Spectroscopy: A single signal would be anticipated in the ¹⁹F NMR spectrum. This signal would be split into a triplet by the two meta-protons.

Infrared (IR) Spectroscopy: The IR spectrum would be characterized by absorption bands corresponding to C-H stretching in the aromatic region (around 3000-3100 cm⁻¹), C=C stretching of the aromatic ring (around 1400-1600 cm⁻¹), and strong, distinct bands in the fingerprint region corresponding to the C-Cl, C-Br, and C-F stretching vibrations.

These predicted patterns collectively provide a unique spectral fingerprint that can be used to confirm the identity and structural integrity of the compound.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a critical tool for determining the molecular weight and probing the fragmentation pathways of a molecule. For this compound (C₆H₂BrCl₂F), the analysis would reveal key information.

The molecular ion peak (M⁺) would exhibit a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio). This results in a cluster of peaks for the molecular ion, which is a definitive signature for compounds containing these elements. The monoisotopic molecular weight is approximately 241.87 amu.

Under electron ionization (EI), the molecule would undergo fragmentation, leading to the formation of various daughter ions. Common fragmentation pathways for halogenated benzenes include the loss of halogen atoms. Expected fragmentation patterns would include:

Loss of a bromine atom: [M - Br]⁺

Loss of a chlorine atom: [M - Cl]⁺

Sequential loss of halogens: e.g., [M - Br - Cl]⁺

The relative abundance of these fragment ions provides structural information and helps to confirm the identity of the compound.

| Feature | Description |

|---|---|

| Molecular Formula | C₆H₂BrCl₂F |

| Monoisotopic Mass | ~241.87 amu |

| Isotopic Pattern | Complex cluster of peaks due to Br and Cl isotopes. |

| Predicted Fragments | [M-Br]⁺, [M-Cl]⁺, [M-Br-Cl]⁺ |

X-ray Crystallography for Solid-State Structure Determination

A search of the existing scientific literature and crystallographic databases did not yield a reported single-crystal X-ray structure for this compound. Therefore, specific experimental data regarding its crystal system, unit cell parameters, and precise atomic coordinates are not available. The following sections describe the type of information that would be obtained from such an analysis and the principles governing its solid-state structure based on studies of similar halogenated benzenes.

Crystal System, Space Group, and Unit Cell Parameters

If a crystal structure were determined, it would be defined by its crystal system (e.g., monoclinic, orthorhombic), space group (e.g., P2₁/c, Pbca), and the dimensions of the unit cell (a, b, c, α, β, γ). This data provides the fundamental framework of the repeating unit that builds the entire crystal lattice.

Bond Lengths, Bond Angles, and Dihedral Angles

A crystallographic analysis would provide precise measurements of all intramolecular geometric parameters. This includes the lengths of the C-C, C-H, C-F, C-Cl, and C-Br bonds, as well as the bond angles and dihedral angles within the benzene ring. These values would offer experimental confirmation of the molecule's geometry and reveal any distortions from an ideal hexagonal ring caused by the bulky and electronegative halogen substituents.

Intermolecular Interactions and Supramolecular Assembly

The crystal packing of halogenated benzenes is governed by a subtle interplay of various weak noncovalent interactions. acs.orgrsc.org For this compound, the supramolecular assembly would likely be dominated by halogen-halogen interactions and π-π stacking, with minor contributions from C-H···F contacts. acs.orgrsc.org

Halogen Bonds: The bromine and chlorine atoms possess an electropositive region on their outer surface known as a σ-hole, allowing them to act as halogen bond donors. They can form attractive interactions with electronegative atoms on neighboring molecules, such as other halogens (Cl···Cl, Br···Cl) or the π-system of an adjacent ring. nih.gov These interactions are highly directional and play a significant role in determining the crystal packing. nih.govresearchgate.net

π-π Stacking: Aromatic rings can interact through stacking, driven by electrostatic and dispersion forces. However, studies on fluorinated benzenes have shown that the presence of fluorine can disrupt or weaken typical π-π stacking motifs observed in other halobenzenes. rsc.org

| Interaction Type | Description | Expected Role in Crystal Packing |

|---|---|---|

| Halogen Bonding (e.g., Br···Cl) | Directional interaction involving the σ-hole on a halogen atom. nih.gov | Major structure-directing force. |

| π-π Stacking | Interaction between aromatic rings. | Potentially weakened or disrupted by the fluorine substituent. rsc.org |

| C-H···F/Cl Hydrogen Bonds | Weak hydrogen bonds between aromatic protons and halogen acceptors. | Contributes to overall lattice stability. |

Computational Chemistry and Quantum Mechanical Studies

Quantum mechanical calculations, particularly those using Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2), are powerful tools for investigating the properties of halogenated molecules where experimental data may be sparse. nih.govfrontiersin.org

These computational methods can be used to:

Optimize Molecular Geometry: Calculate the lowest energy structure of the molecule, providing theoretical values for bond lengths and angles that can be compared with experimental data if it becomes available.

Map Electrostatic Potential (ESP): Visualize the electron density distribution on the molecular surface. For this compound, an ESP map would clearly show the electron-deficient σ-holes on the bromine and chlorine atoms, explaining their capacity for halogen bonding, and the electron-rich nature of the fluorine atom and the π-system. researchgate.net

Calculate Interaction Energies: By modeling dimers or clusters of molecules, the strength of specific intermolecular interactions (like halogen bonds or π-stacking) can be quantified. Studies on similar halobenzene dimers have shown that binding energies for type II halogen-halogen interactions can range from -1.32 to -2.20 kcal/mol, increasing with the size of the halogen. nih.gov

Predict Spectroscopic Properties: Theoretical calculations can predict NMR chemical shifts and vibrational frequencies (IR spectra), which can aid in the interpretation of experimental data.

Computational studies on benzene derivatives and other halogenated systems have become a standard approach for understanding their chemical behavior and physical properties, providing insights that are often difficult to obtain through experimentation alone. nih.govarxiv.orgrsc.org

Density Functional Theory (DFT) Calculations for Geometry Optimization and Electronic Structure

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure of molecules. A typical study would begin with the geometry optimization of this compound. This process involves finding the lowest energy arrangement of the atoms, which corresponds to the most stable molecular structure. From this optimized geometry, a wealth of information about the compound's electronic properties, such as the distribution of electron density and the nature of chemical bonds, could be derived.

Prediction of Spectroscopic Parameters (e.g., NMR, IR, UV-Vis)

Once the optimized geometry is obtained, DFT calculations can be extended to predict various spectroscopic parameters. For instance, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H, ¹³C, ¹⁹F) could be calculated to aid in the interpretation of experimental spectra. Furthermore, the vibrational frequencies from a computed Infrared (IR) spectrum could be determined and compared with experimental data to confirm the structure and identify characteristic functional groups. Predictions of electronic transitions would yield a theoretical UV-Vis spectrum, providing insight into the molecule's photophysical properties.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's chemical reactivity. An analysis of the HOMO-LUMO energy gap and their spatial distributions for this compound would offer insights into its kinetic stability and its propensity to act as an electron donor or acceptor in chemical reactions. A smaller HOMO-LUMO gap generally implies higher chemical reactivity.

Molecular Dynamics Simulations for Conformational Analysis and Solvent Effects

While this compound is a relatively rigid molecule, molecular dynamics (MD) simulations could provide valuable information about its behavior over time, particularly its interactions with solvent molecules. By simulating the motion of the molecule in a solvent box (e.g., water, methanol), researchers could understand how the solvent affects its properties and reactivity. This is crucial for predicting behavior in a realistic chemical environment.

Computational Studies of Reaction Mechanisms and Transition States

Computational methods are exceptionally powerful for mapping out the pathways of chemical reactions. For this compound, this could involve studying its participation in reactions such as nucleophilic aromatic substitution or metal-catalyzed cross-coupling.

Energy Profiles and Activation Barriers

By calculating the energies of reactants, intermediates, transition states, and products, a detailed reaction energy profile can be constructed. The highest point on this profile, the transition state, determines the activation barrier (energy of activation). This barrier is a key indicator of the reaction rate, with higher barriers corresponding to slower reactions.

Rationalization of Reactivity and Selectivity

Computational studies can effectively explain why a reaction proceeds with a certain reactivity or selectivity (e.g., regioselectivity or stereoselectivity). By comparing the activation barriers of different possible reaction pathways for this compound, chemists could predict and rationalize the observed experimental outcomes, guiding the design of more efficient and selective synthetic methods.

QSAR (Quantitative Structure-Activity Relationship) Studies for Predicting Biological Activity

Quantitative Structure-Activity Relationship (QSAR) models are computational tools that relate the chemical structure of a compound to its biological activity. ecetoc.orgnih.gov These models are frequently used in toxicology and environmental science to predict the effects of chemicals when experimental data is unavailable, thereby reducing the need for extensive animal testing. mdpi.comresearchgate.net For classes of compounds like halogenated benzenes, QSAR provides a framework for understanding how variations in structure, such as the number and position of halogen atoms, influence their biological and environmental impact. nih.gov

While specific, dedicated QSAR studies focusing exclusively on this compound are not extensively documented in publicly available research, its potential biological activity can be estimated using established QSAR models developed for the broader category of halogenated benzenes. nih.govresearchgate.net These models are built by correlating molecular descriptors—numerical values that quantify different aspects of a molecule's structure—with measured biological endpoints for a series of related compounds.

Predictive Models for Halogenated Benzenes

Research into the environmental toxicology of halogenated benzenes has produced several QSAR models that predict outcomes such as acute toxicity to aquatic organisms and bioconcentration factors. researchgate.net The biological activity of these compounds is often linked to their hydrophobicity (tendency to partition into lipids) and electronic properties. nih.gov Halogenated benzenes are typically classified as non-polar narcotics, where their toxicity is primarily dependent on their ability to accumulate in the cell membranes of organisms, disrupting normal function.

A common approach involves developing a linear regression equation that connects one or more molecular descriptors to the observed activity. For example, a study on the acute toxicity of 20 halogenated benzenes to bacteria in natural waters developed a QSAR model based on descriptors representing electronic properties and hydrophobicity. The resulting equation demonstrated a strong correlation between these descriptors and the 50% inhibition concentration (IC50).

The key molecular descriptors frequently employed in QSAR models for this class of compounds include:

LogP (or logKow): The logarithm of the octanol-water partition coefficient, which quantifies the hydrophobicity of a molecule. nih.gov

ELUMO (Energy of the Lowest Unoccupied Molecular Orbital): This descriptor relates to the molecule's ability to accept electrons and its susceptibility to interactions with nucleophiles. researchgate.net

Net Atomic Charges (e.g., QC): These values describe the electron distribution within the molecule.

The general process for predicting the activity of this compound would involve first calculating its specific values for these molecular descriptors using computational chemistry software. These calculated values would then be inserted into a validated QSAR model for halogenated benzenes to estimate its potential toxicity or other biological endpoints.

Illustrative QSAR Model and Descriptor Data

To illustrate the application of QSAR in this context, the following tables outline the structure of a typical predictive model and the types of descriptors involved.

Table 1: Example of a QSAR Model for Predicting Acute Toxicity of Halogenated Benzenes to Bacteria

This table is based on a published model and demonstrates the relationship between molecular descriptors and toxicity.

| Model Equation | log(1/IC50) = -0.531(ELUMO) + 1.693(QC) + 0.163(logP) + 3.375 |

| Predicted Endpoint | log(1/IC50): Logarithm of the reciprocal of the 50% inhibitory concentration (a measure of toxicity). |

| Statistical Fit | r² = 0.860 |

| Standard Error | s = 0.106 |

| Number of Compounds | n = 20 |

This interactive table details a sample QSAR equation. The coefficients indicate the relative importance of each descriptor in predicting the biological activity.

Table 2: Key Molecular Descriptors in Halogenated Benzene QSAR Studies

This table summarizes the principal descriptors used to build predictive models for this chemical class.

| Descriptor | Symbol | Description | Relevance to Biological Activity |

| Octanol-Water Partition Coefficient | logP / logKow | Measures the hydrophobicity of the compound. | Relates to the compound's ability to bioaccumulate in fatty tissues and cell membranes. nih.gov |

| Energy of the Lowest Unoccupied Molecular Orbital | ELUMO | Represents the molecule's electron affinity. | Describes the susceptibility of the molecule to engage in interactions with nucleophiles. researchgate.net |

| Net Atomic Charge on Carbon | QC | Quantifies the electron density at a specific atom. | Provides insight into the electronic properties that can influence molecular interactions. |

This interactive table defines the common molecular descriptors. Understanding these descriptors is crucial for interpreting the mechanism of action predicted by the QSAR model.

By applying these established methodologies, the potential biological activity and environmental fate of this compound can be computationally estimated, providing valuable information for risk assessment and environmental monitoring. ecetoc.orgresearchgate.net

Applications of 2 Bromo 1,3 Dichloro 5 Fluorobenzene in Advanced Research

Building Block in Organic Synthesis

The utility of 2-bromo-1,3-dichloro-5-fluorobenzene in organic synthesis stems from the differential reactivity of its carbon-halogen bonds, which allows for selective chemical transformations. It is a key intermediate for synthesizing a range of more complex molecules. guidechem.com

Research has demonstrated the role of this compound as a crucial starting material for synthesizing complex organic molecules, including those with potential therapeutic value. It is frequently used in metal-catalyzed cross-coupling reactions to form new carbon-carbon bonds. For instance, it has been employed as a reactant in palladium-catalyzed reactions to create intricate molecular frameworks. google.comgoogleapis.com

A specific application includes its use in the synthesis of quinoline (B57606) derivatives and compounds designed as inhibitors of α4β7 integrin, a protein involved in inflammatory processes. google.comgoogle.com In these syntheses, the 2-bromo-1,3-dichloro-5-fluorophenyl group is incorporated into a larger, more complex molecular structure, highlighting its function as a foundational chemical building block. google.com

The compound is instrumental in the synthesis of highly functionalized aromatic and heterocyclic systems. Patents describe its reaction with other complex molecules, such as boronic acid derivatives, in the presence of a palladium catalyst to yield larger, multi-ring systems. google.com One documented example is its reaction with a quinoline-based boronic ester derivative in the presence of tetrakis(triphenylphosphine)palladium(0) to form a new biaryl compound. google.com Another example involves a reaction with a different boronic acid derivative using the catalyst XPhos Pd G2. googleapis.com These reactions showcase its role in building complex heterocyclic structures, such as substituted quinolines, which are important scaffolds in medicinal chemistry. google.com

While this compound is frequently utilized in reactions that require a catalyst, such as the palladium-based cross-coupling reactions mentioned previously, available research does not indicate its use as a primary structural scaffold for the development of new catalysts themselves. google.comgoogleapis.comgoogle.com

Medicinal Chemistry Research

In the field of medicinal chemistry, this compound is valued as an intermediate for creating novel compounds with specific biological activities. cymitquimica.com Its structure is incorporated into molecules designed to interact with biological targets, making it a key component in the drug discovery and development process. google.com

The compound serves as a key building block in the design and synthesis of novel pharmacophores—the essential molecular features responsible for a drug's biological activity. A significant application is in the creation of inhibitors for α4β7 integrin, which are investigated for the treatment of inflammatory diseases. google.com In this context, the 2-bromo-1,3-dichloro-5-fluorophenyl moiety is a fundamental part of the final molecule's structure, which is designed to bind to the integrin protein. google.com The synthesis of these potential drug candidates illustrates the direct role of this compound in generating new pharmacophoric structures. google.comgoogle.com

The presence of bromine, chlorine, and fluorine atoms on the benzene (B151609) ring suggests the potential for halogen bonding—a type of non-covalent interaction where a halogen atom acts as an electrophilic species. However, specific research detailing the role of halogen bonding in the ligand-protein interactions of derivatives of this compound is not available in the provided search results.

Development of Enzyme Inhibitors and Biological Probes

The strategic placement of three different halogens on the benzene ring makes this compound a versatile intermediate in the synthesis of pharmacologically active compounds. nbinno.com While direct research naming this specific isomer in marketed enzyme inhibitors is not prevalent, its role as a key intermediate in drug development is noted. nbinno.com The development of pharmaceuticals, including anti-cancer and anti-tuberculosis drugs, frequently involves the design of molecules that can selectively bind to and inhibit the function of specific enzymes. nbinno.com

The synthesis of enzyme inhibitors often requires rigid molecular scaffolds that can be elaborated with various functional groups to achieve high affinity and selectivity for the enzyme's active site. Halogenated benzene derivatives like this compound provide such a scaffold. The carbon-bromine bond is particularly useful for further functionalization through cross-coupling reactions, allowing for the attachment of more complex chemical moieties that are essential for biological activity.

Similarly, in the field of chemical biology, biological probes are essential tools for visualizing and studying cellular processes. Fluorescent probes, for instance, are designed with a fluorophore and a reactive or targeting group. mdpi.comnih.gov The polyhalogenated phenyl group of this compound can be incorporated into the structure of a larger probe molecule, serving as a core component that can be modified to tune the probe's electronic properties and binding specificity.

Materials Science Applications